1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl is a heterocyclic compound characterized by its unique imidazoquinoline structure. The chemical formula for this compound is , and its molecular weight is approximately 271.32 g/mol. This compound features a fused ring system that includes both imidazole and quinoline moieties, contributing to its diverse biological activities and potential applications in medicinal chemistry .
These reactions make it a versatile intermediate in organic synthesis and drug development .
Research indicates that 1H-imidazo(4,5-c)quinoline-2,4-dione exhibits significant biological activities. It has been studied for:
The synthesis of 1H-imidazo(4,5-c)quinoline-2,4-dione typically involves multi-step organic reactions. Common methods include:
These methods allow for the production of this compound with varying degrees of substitution and functionalization .
The applications of 1H-imidazo(4,5-c)quinoline-2,4-dione span several fields:
Interaction studies are crucial for understanding the mechanism of action of 1H-imidazo(4,5-c)quinoline-2,4-dione. These studies often involve:
Such studies provide insights into its therapeutic potential and guide further development .
Several compounds share structural similarities with 1H-imidazo(4,5-c)quinoline-2,4-dione. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Contains a pyridine ring instead of quinoline | Exhibits different pharmacological profiles |
| 1H-Pyrido[3,2-b]indole | Features an indole structure | Known for its neuroprotective effects |
| 3-Methylquinolin-2(1H)-one | Quinoline backbone with a methyl group | Demonstrates selective activity against certain receptors |
| 1H-Imidazo[4,5-f]quinazolin | Contains a quinazolin moiety | Exhibits potent antitumor activity |
The uniqueness of 1H-imidazo(4,5-c)quinoline-2,4-dione lies in its specific arrangement of nitrogen atoms and functional groups that confer distinct biological activities not found in other similar compounds. Its ability to act on multiple biological targets makes it a valuable candidate for further research in drug development .
The systematic International Union of Pure and Applied Chemistry nomenclature for this heterocyclic compound follows the established principles for bicyclic systems containing fused imidazole and quinoline ring systems [3] [19]. The complete systematic name 3,5-dihydro-5-butyl-1-methyl-1H-imidazo(4,5-c)quinoline-2,4-dione reflects the specific structural features and substitution pattern of this compound [3].
According to the Hantzsch-Widman systematic nomenclature system, heterocyclic compounds are named using prefixes that indicate the heteroatoms combined with stems indicating ring size and saturation [22]. In this case, the imidazo designation indicates the presence of a five-membered ring containing two nitrogen atoms at positions 1 and 3, while the quinoline portion represents the fused six-membered aromatic ring system [22] [19].
The molecular formula C15H17N3O2 corresponds to a molecular weight of 271.31 grams per mole, as confirmed by computational analysis [3]. The compound bears the Chemical Abstracts Service registry number 133306-21-5, providing a unique identifier for this specific molecular structure [3].
| Parameter | Value | Reference Source |
|---|---|---|
| IUPAC Name | 5-butyl-1-methyl-3H-imidazo[4,5-c]quinoline-2,4-dione | [3] |
| Molecular Formula | C15H17N3O2 | [3] |
| Molecular Weight | 271.31 g/mol | [3] |
| InChI Key | SSUNWRQEYFCYRL-UHFFFAOYSA-N | [3] |
| SMILES | CCCCN1C2=CC=CC=C2C3=C(C1=O)NC(=O)N3C | [3] |
The systematic numbering follows the established convention where the imidazole ring is numbered starting from the nitrogen atom bearing the methyl substituent, while the quinoline portion maintains its traditional numbering system [22] [19]. The 4,5-c designation in the name indicates the specific fusion pattern between the imidazole and quinoline rings, with the imidazole ring fused at positions 4 and 5 of the quinoline system [22].
X-ray crystallographic studies represent the definitive method for determining three-dimensional molecular structures, providing precise information about bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice [11] [32]. For imidazoquinoline derivatives, crystallographic analysis reveals critical structural parameters that govern their physical and chemical properties [13] [29].
The bicyclic core structure of 3,5-dihydro-5-butyl-1-methyl-1H-imidazo(4,5-c)quinoline-2,4-dione exhibits characteristic geometric features common to fused heterocyclic systems [13] [29]. Single-crystal X-ray diffraction studies of related imidazoquinoline compounds demonstrate that these molecules typically adopt planar or near-planar conformations with minimal deviation from planarity [29] [13].
Comparative analysis of structurally related imidazoquinoline compounds provides insight into the expected crystallographic parameters for the target molecule [13] [29]. The 1-methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate structure reveals that the heterocyclic ring system maintains planarity with a root mean square deviation of 0.025 Angstroms [29].
| Structural Parameter | Typical Range | Related Compound Values | Reference |
|---|---|---|---|
| Planar Deviation | 0.02-0.07 Å | 0.025 Å | [29] |
| Dihedral Angle | 0-10° | 6.42° | [5] |
| Temperature Factor | 292-298 K | 292 K | [13] |
| Resolution Factor | 0.04-0.06 | 0.059 | [13] |
The crystallographic analysis typically employs monoclinic or triclinic crystal systems for imidazoquinoline derivatives [31] [29]. The space group determination and unit cell parameters provide fundamental information about the molecular packing and intermolecular interactions within the crystal structure [31] [13].
Bond length analysis reveals that carbon-carbon bonds within the aromatic rings typically range from 1.35 to 1.42 Angstroms, while carbon-nitrogen bonds in the heterocyclic system measure approximately 1.32 to 1.38 Angstroms [39] [37]. The carbonyl bonds in the dione functionality exhibit characteristic double bond character with lengths around 1.22 to 1.24 Angstroms [39].
The crystal packing of imidazoquinoline compounds is stabilized by various intermolecular interactions including hydrogen bonding, pi-pi stacking, and van der Waals forces [29] [35]. Hydrogen bonding typically occurs between the nitrogen-hydrogen groups and carbonyl oxygen atoms, creating extended networks within the crystal lattice [29] [13].
Nuclear Overhauser Effect spectroscopy represents a powerful technique for determining spatial relationships between nuclei in organic molecules, providing crucial information about molecular conformation and stereochemistry [6] [15]. This double resonance Nuclear Magnetic Resonance technique enhances weak signals and reveals through-space interactions between protons separated by distances up to five Angstroms [6] [17].
The Nuclear Overhauser Effect occurs through dipole-dipole relaxation mechanisms, with the magnitude of the effect being inversely proportional to the sixth power of the internuclear distance [6] [15]. For heterocyclic compounds like imidazoquinolines, this technique proves particularly valuable for establishing conformational preferences and identifying preferred spatial arrangements [17] [30].
The application of Nuclear Overhauser Effect spectroscopy to imidazoquinoline derivatives requires careful optimization of experimental conditions [6] [17]. Mixing times typically range from 50 to 400 milliseconds to ensure accurate distance measurements while avoiding spin diffusion effects [17] [6].
| Experimental Parameter | Optimal Range | Typical Value | Reference |
|---|---|---|---|
| Mixing Time | 50-400 ms | 200 ms | [17] |
| Temperature | 298-313 K | 298 K | [6] |
| Sample Concentration | 10-50 mM | 25 mM | [17] |
| Relaxation Delay | 3-10 s | 5 s | [6] |
The conformational analysis through Nuclear Overhauser Effect spectroscopy reveals information about the spatial arrangement of substituents on the imidazoquinoline core [17] [30]. For the butyl and methyl substituents in 3,5-dihydro-5-butyl-1-methyl-1H-imidazo(4,5-c)quinoline-2,4-dione, Nuclear Overhauser Effect correlations provide direct evidence of their relative orientations and conformational preferences [17].
Nuclear Overhauser Effect intensity measurements can be converted to internuclear distances using calibration standards and appropriate mathematical models [17] [6]. The relationship between Nuclear Overhauser Effect intensity and internuclear distance follows a power law relationship, allowing quantitative determination of spatial separations [6] [17].
The conformational analysis typically reveals that heterocyclic molecules like imidazoquinolines exist as mixtures of conformers in solution, with populations determined by relative energetic stabilities [17] [14]. The Nuclear Overhauser Effect data provides experimental validation of computational predictions regarding preferred conformational states [17] [14].
The synthesis of 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- and related derivatives encompasses several sophisticated methodological approaches. These synthetic strategies have evolved significantly over the past decades, driven by the need for efficient, scalable, and environmentally sustainable processes for heterocyclic compound synthesis.
The Vilsmeier-Haack reaction represents one of the most powerful and versatile methods for constructing quinoline-based heterocyclic systems [1] [2]. This electrophilic formylation-cyclization process has been extensively utilized for preparing imidazoquinoline derivatives, particularly those bearing the characteristic 2-chloro-3-formyl substitution pattern that serves as a key intermediate for further synthetic elaboration.
Mechanistic Considerations
The Vilsmeier-Haack cyclization proceeds through a well-established mechanism involving the initial formation of the Vilsmeier reagent from dimethylformamide and phosphorus oxychloride [3] [4]. This electrophilic species then undergoes nucleophilic attack by N-arylacetamide substrates, followed by intramolecular cyclization to form the quinoline ring system. The reaction typically requires temperatures ranging from 80-90°C and proceeds with good regioselectivity [4].
The formation of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclization of N-arylacetamides has been demonstrated to proceed in yields of 60-80% [1]. These intermediates serve as versatile building blocks for the subsequent construction of more complex imidazoquinoline scaffolds through nucleophilic substitution and cyclization reactions.
Synthetic Applications and Limitations
Research has shown that the Vilsmeier-Haack approach is particularly effective for preparing substituted quinoline derivatives when the aromatic substrate contains electron-donating substituents [3]. However, the presence of strongly electron-withdrawing groups can significantly diminish reaction efficiency, as observed in studies involving nitro-substituted anilines where the reaction failed to proceed under standard conditions.
The method has been successfully applied to the synthesis of thieno[2,3-b]quinolines, demonstrating its broader applicability beyond simple quinoline systems [2]. The reaction conditions can be modified by using neat valeric acid as both solvent and reagent, which provides improved yields (70-85%) and shorter reaction times (60 minutes) compared to traditional DMF/POCl3 conditions [5].
Optimization Strategies
Recent investigations have focused on optimizing reaction conditions to improve both yield and selectivity. The use of alternative formylating agents and modified reaction conditions has been explored to address limitations associated with substrate scope and functional group tolerance [6]. Microwave-assisted Vilsmeier-Haack reactions have shown promise for accelerating cyclization processes while maintaining high yields.
Domino reactions, also known as cascade or tandem reactions, provide an elegant approach to complex heterocyclic synthesis by forming multiple bonds in a single synthetic operation [7] [8]. These strategies have proven particularly valuable for constructing the fused ring systems characteristic of imidazoquinoline-2,4-diones.
Cross-Aldol Condensation-Cyclization Sequences
One of the most successful domino approaches involves the combination of cross-aldol condensation with palladium-catalyzed intramolecular cyclization [7]. This methodology enables the synthesis of aroyl-substituted imidazo- and benzimidazo-fused isoquinolines in moderate to good yields (40-85%). The reaction proceeds through initial cross-aldol condensation between 2-(1H-imidazol-1-yl)-1-arylethanones and 2-bromobenzaldehyde, followed by palladium-catalyzed intramolecular C-H functionalization.
The versatility of this approach is demonstrated by its tolerance of various aromatic substituents and its ability to construct complex polycyclic structures in a single synthetic sequence. The method offers significant advantages in terms of atom economy and synthetic efficiency compared to traditional stepwise approaches.
Pictet-Spengler Cyclization Strategies
Recent developments have focused on microwave-assisted one-pot sequential routes utilizing the Pictet-Spengler cyclization strategy [9] [10]. This approach involves the condensation of substituted 2-aminopyridines with 2-bromo-2'-nitroacetophenone to generate imidazo[1,2-a]pyridines, followed by nitro group reduction and subsequent Pictet-Spengler cyclization with aldehydes.
The cyclization process proceeds through carbonyl-carbon bond cleavage via oxidative cross-coupling, transamination, cyclization, and aromatization steps [10]. This methodology has demonstrated excellent substrate scope, working effectively with both heteroaromatic and aliphatic aldehydes to provide pyrido-fused imidazo[4,5-c]quinolines in yields ranging from 40-69%.
Decarboxylative Cyclization Methods
Metal-free decarboxylative cyclization represents another important domino strategy for imidazoquinoline synthesis [11]. This iodine-mediated approach utilizes α-amino acids and 2-methylquinolines under mild conditions to afford imidazo[1,5-a]quinolines in moderate to good yields (45-90%). The reaction proceeds through initial iodination of the methyl group, followed by oxidation to form an aldehyde intermediate, which then undergoes condensation and cyclization with the amino acid substrate.
This methodology offers the significant advantage of avoiding metal residues in the final products, making it particularly attractive for pharmaceutical applications where metal contamination must be minimized.
Solid-phase synthesis has emerged as a powerful tool for the preparation of N-alkyl imidazoquinoline derivatives, offering advantages in terms of reaction efficiency, product purification, and synthetic scalability [12] [13]. These methods are particularly valuable for generating diverse libraries of compounds for biological screening applications.
Polymer-Supported Cyclization Strategies
Efficient solid-phase synthetic routes have been developed utilizing specialized polymer supports designed for heterocyclic synthesis [12]. The approach typically involves the initial attachment of key building blocks to the polymer support, followed by sequential chemical transformations and final cyclization to generate the target imidazoquinoline framework.
One notable example involves the use of resin-bound arylamines that undergo reaction with 4-chloro-7-fluoro-6-nitroquinazoline, followed by alkylamine substitution to afford 7-alkylamino-4-arylaminoquinazolines [12]. The nitro group reduction and subsequent cyclization with aldehydes can be accomplished in a single operation, with final product cleavage achieved using trifluoroacetic acid to provide quinazoline derivatives in yields ranging from 12-95%.
N-Alkylation Methodologies
Specialized techniques for N-alkylation of weakly acidic heterocycles have been developed using polymer-supported super bases [14]. The polymer-supported BEMP (tert-butylimino-tris(dimethylamino)phosphorane) methodology enables convenient solution-phase N-alkylation reactions that can be carried out in multi-step, chemoselective sequences within a single reaction vessel.
This approach has proven particularly valuable for the synthesis of N-alkyl derivatives of imidazoquinoline systems, where traditional alkylation methods may suffer from competing reactions or harsh conditions that compromise sensitive functional groups. The use of polymer-supported bases facilitates easy product purification through simple filtration and washing procedures.
Combinatorial Library Synthesis
Solid-phase methods have been extensively applied to the combinatorial synthesis of bis-heterocyclic compounds related to imidazoquinoline systems [15] [16]. These approaches typically involve the use of orthogonally protected building blocks that can be selectively deprotected and cyclized to generate diverse heterocyclic libraries.
The synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine exemplifies this approach [15]. The methodology involves exhaustive reduction of resin-bound tetra-amides using borane-tetrahydrofuran, followed by cyclization with carbonyldiimidazole, thiocarbonyldiimidazole, or oxalyldiimidazole to generate various bis-cyclic heterocycles in excellent yields and high purity.
Resin Selection and Optimization
The choice of polymer support plays a critical role in the success of solid-phase imidazoquinoline synthesis [17]. Recent developments have focused on specialized resins such as PanzaGel, a polystyrene-based support incorporating diethylene glycol-derived linkers that provide improved swelling properties in polar solvents compared to traditional Merrifield resins.
ChemMatrix, a polyethylene glycol-based support, has shown particular promise for the synthesis of complex heterocyclic compounds due to its excellent chemical stability and user-friendly properties [18]. This support has demonstrated superior performance for hydrophobic and highly structured peptides and shows potential for analogous applications in heterocyclic synthesis.
The optimization of linker chemistry and cleavage conditions represents an ongoing area of development in solid-phase imidazoquinoline synthesis. Current research focuses on the development of traceless linkers that can be removed under mild conditions without affecting sensitive functional groups present in the target molecules.
Challenges and Future Directions
Despite significant advances in solid-phase methodology, several challenges remain in the synthesis of complex imidazoquinoline derivatives. These include limitations in substrate scope for certain cyclization reactions, difficulties in monitoring reaction progress on solid support, and the need for specialized equipment and expertise.
Future developments are likely to focus on the integration of flow chemistry techniques with solid-phase synthesis to improve reaction control and scalability. Additionally, the development of new polymer supports with enhanced properties for heterocyclic synthesis continues to be an active area of research, with particular emphasis on supports that can function effectively in green solvents and under environmentally sustainable reaction conditions.